1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-11-3-5-12(6-4-11)18-14(19)17-9-13-10-20-15(21-13)7-1-2-8-15/h3-6,13H,1-2,7-10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGMAOQFSFHHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonane, can be synthesized through the reaction of cyclopentanone with ethylene glycol under acidic conditions to form the ketal.
Nucleophilic Substitution: The spirocyclic intermediate is then reacted with a suitable nucleophile, such as an amine, to introduce the urea functionality. This step often involves the use of reagents like phosgene or isocyanates to form the urea linkage.
Chlorophenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors, leading to changes in cellular signaling and function.
DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea ()
- Key Difference : Replaces the 4-chlorophenyl group with a 2,3-dimethoxyphenyl substituent.
- Impact: Methoxy groups are electron-donating, which may alter electronic properties and hydrogen-bonding capacity compared to the electron-withdrawing chloro group.
Diflubenzuron ()
- Structure : 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea.
- Comparison : Both compounds share the 4-chlorophenyl-urea backbone, but diflubenzuron has a fluorinated benzoyl group instead of a spirocyclic system. The benzoyl group enhances lipophilicity, while the spiro structure in the target compound may improve photostability or reduce metabolic degradation .
Spirocyclic System Variations
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 ()
- Key Difference : Contains a 1-oxa-2,7-diazaspiro[4.5]decane core with additional methyl substituents.
- Impact : The diaza spiro system introduces nitrogen heteroatoms, enabling hydrogen bonding and altering solubility. The methyl groups may sterically hinder interactions with biological targets compared to the dioxaspiro system in the target compound .
Structural and Functional Analysis
Molecular Geometry and Stability
This rigidity may enhance binding specificity to target enzymes (e.g., chitin synthase) compared to non-spiro analogs like diflubenzuron .
Data Table: Comparative Overview
Biological Activity
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a spirocyclic core and a chlorophenyl group, which may influence its biological properties. The synthesis typically involves the cyclization of diols with ketones under acidic conditions, followed by the introduction of the urea moiety through reactions with isocyanates or amines.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial and fungal strains.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
- Enzyme Inhibition : It may interact with specific enzymes involved in metabolic pathways, potentially affecting their activity.
The mechanism by which this compound exerts its effects is likely multifaceted, involving:
- Binding Affinity : The presence of chloro and dioxaspiro substituents may enhance binding to target proteins or enzymes.
- Inhibition of Key Pathways : It may inhibit pathways critical for cell survival in cancerous cells or disrupt microbial metabolism.
Anticancer Activity
A study conducted on various derivatives of similar compounds demonstrated that modifications to the urea structure significantly impacted cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited an IC50 value of approximately 12 μM against MCF-7 cells, indicating substantial anticancer potential .
Antimicrobial Studies
In vitro assessments have shown that the compound exhibits moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting effectiveness comparable to standard antibiotics.
Comparative Analysis
The structural uniqueness of this compound can be contrasted with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic core + chlorophenyl | Anticancer, antimicrobial |
| N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide | Similar spirocyclic structure | Moderate anticancer activity |
| 3-(4-methoxyphenethyl)urea | Lacks spirocyclic structure | Limited biological activity |
Q & A
Q. What are the recommended synthetic routes for 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea, and what experimental conditions ensure optimal yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the spiro-dioxolane core (1,4-dioxaspiro[4.4]nonane) via acid-catalyzed cyclization of diols and ketones . Subsequent functionalization includes alkylation or substitution at the 2-position of the spiro compound, followed by coupling with 4-chlorophenyl isocyanate to form the urea moiety. Key steps require anhydrous conditions, catalysts like triethylamine, and solvents such as dichloromethane or THF. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: X-ray crystallography is the gold standard for confirming molecular structure. For example, spiro compounds like 1,4-dioxaspiro[4.4]nonane derivatives have been analyzed using Bruker APEX2 diffractometers, with refinement via SHELXL . Complementary techniques include:
- NMR : H and C NMR to verify spirocyclic geometry and substituent positions.
- FT-IR : Confirmation of urea C=O and N-H stretches (~1640–1680 cm and ~3300 cm, respectively) .
Q. What are the key physicochemical properties critical for handling this compound in laboratory settings?
Methodological Answer: Relevant properties include:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, DMF, chloroform | |
| Stability | Hygroscopic; store under inert gas (N, Ar) | |
| Melting Point | Requires DSC analysis (data unavailable) |
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines reaction path searches with information science to narrow optimal conditions (e.g., solvent polarity, temperature) . Software like Gaussian or ORCA can model spirocyclic strain energy and urea bond formation kinetics .
Q. What strategies resolve contradictions in crystallographic data between similar urea-spiro compounds?
Methodological Answer: Discrepancies in bond angles or torsion (e.g., spirocyclic vs. planar urea conformers) are addressed via:
- Comparative Analysis : Cross-referencing datasets from analogs like 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea .
- Statistical Refinement : Using programs like SHELXL to adjust thermal parameters and occupancy ratios .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) influencing packing .
Q. How does the electronic nature of the 4-chlorophenyl group influence biological activity, and how can this be experimentally probed?
Methodological Answer: The electron-withdrawing Cl substituent enhances urea’s hydrogen-bonding capacity, potentially affecting target binding (e.g., enzyme inhibition). Methods to evaluate this include:
- SAR Studies : Synthesize analogs with substituents (e.g., -F, -NO) and compare bioactivity .
- Docking Simulations : Use AutoDock Vina to predict interactions with proteins like kinases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
Methodological Answer:
Q. How can experimental design (DoE) minimize variability in pharmacological assays?
Methodological Answer: Apply factorial design to optimize variables (e.g., concentration, incubation time). For example:
| Factor | Levels | Response |
|---|---|---|
| Compound concentration | 1 µM, 10 µM, 100 µM | IC |
| Incubation time | 24 h, 48 h, 72 h | Cell viability (%) |
| Statistical tools like ANOVA and response surface methodology (RSM) identify significant factors . |
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported bioactivity data for structurally similar urea derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
